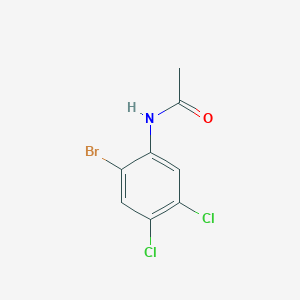

N-(2-Bromo-4,5-dichlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

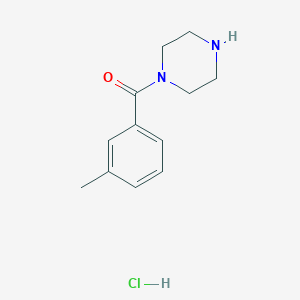

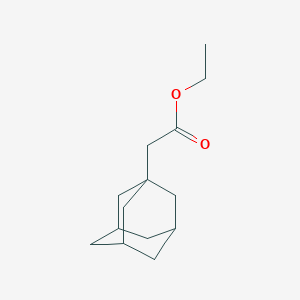

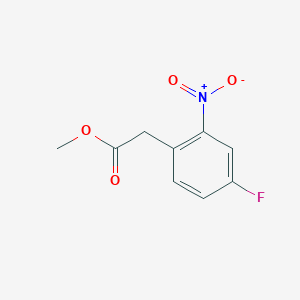

“N-(2-Bromo-4,5-dichlorophenyl)acetamide” is a chemical compound with the molecular formula C8H6BrCl2NO . It has an average mass of 282.949 Da and a monoisotopic mass of 280.900970 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a central carbon atom bonded to a bromine atom, two chlorine atoms, and a nitrogen atom . The nitrogen atom is also bonded to a carbon atom, forming an amide group .Scientific Research Applications

Environmental Impact and Remediation

Chlorophenol Toxicity and Biodegradation Studies on chlorophenols, compounds structurally related to N-(2-Bromo-4,5-dichlorophenyl)acetamide, indicate their widespread environmental presence and the potential for both toxic effects on ecosystems and human health. Remediation efforts focus on microbial degradation as a key method for mitigating their impact, highlighting the role of microorganisms in breaking down such compounds in aquatic environments and soil (Zuanazzi et al., 2020; Magnoli et al., 2020) Chemosphere; Environmental Science and Pollution Research.

Advanced Oxidation Processes for Water Treatment Advanced oxidation processes (AOPs) have been studied extensively for the degradation of acetaminophen, a compound sharing functional group similarities with this compound. These processes lead to the breakdown of complex organic molecules into less harmful substances, potentially applicable for the treatment of water contaminated with similar compounds (Qutob et al., 2022) RSC Advances.

Synthetic Organic Chemistry

Development of Chemoselective N-acylation Reagents Research into chemoselective N-acylation reagents has led to the development of compounds that exhibit better selectivity and efficiency in synthetic chemistry applications. Such methodologies could be relevant for the synthesis and modification of this compound for research or industrial purposes (Kondo & Murakami, 2001) Journal of Synthetic Organic Chemistry Japan.

N-acetylcysteine in Psychiatry Although not directly related to the structural or application-specific aspects of this compound, the therapeutic use of N-acetylcysteine in psychiatry provides an example of how derivatives of acetic acid amides can have significant biological activity and therapeutic potential. This underscores the importance of exploring the biological activities of compounds like this compound in various fields of medicine and pharmacology (Dean et al., 2011) Journal of Psychiatry & Neuroscience.

properties

IUPAC Name |

N-(2-bromo-4,5-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c1-4(13)12-8-3-7(11)6(10)2-5(8)9/h2-3H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWRGBIBHKQAPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1Br)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491282 |

Source

|

| Record name | N-(2-Bromo-4,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1940-31-4 |

Source

|

| Record name | N-(2-Bromo-4,5-dichlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Bromo-4,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate](/img/structure/B176998.png)